
3-Hydroxy-N,N-dimethyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a hydroxyl group at the third carbon and two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-L-aspartic acid typically involves the hydroxylation of N,N-dimethyl-L-aspartic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that facilitate the hydroxylation reaction. These methods are preferred due to their efficiency, selectivity, and environmentally friendly nature. The use of biocatalysts can also reduce the need for harsh chemical reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N-dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of N,N-dimethyl-L-aspartic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce N,N-dimethyl-L-aspartic acid.
Applications De Recherche Scientifique
3-Hydroxy-N,N-dimethyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-N,N-dimethyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-L-aspartic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-L-aspartic acid: Similar structure but without the dimethyl groups, leading to different biological activities.
N-Methyl-L-aspartic acid: Contains only one methyl group, affecting its interaction with molecular targets.
Uniqueness
3-Hydroxy-N,N-dimethyl-L-aspartic acid is unique due to the presence of both the hydroxyl group and the dimethyl groups. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Propriétés
Numéro CAS |
457066-63-6 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H11NO5/c1-7(2)3(5(9)10)4(8)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
Clé InChI |
PFHHLCLZCPAKHA-WUCPZUCCSA-N |
SMILES isomérique |
CN(C)[C@@H](C(C(=O)O)O)C(=O)O |
SMILES canonique |
CN(C)C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
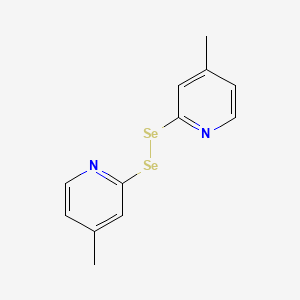
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
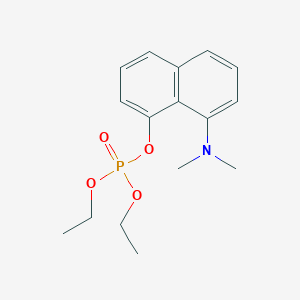
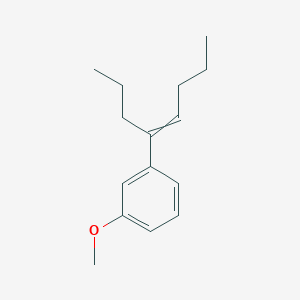

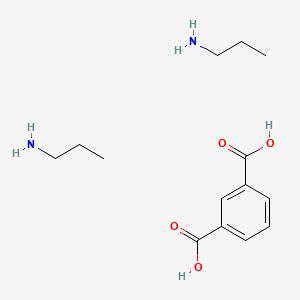
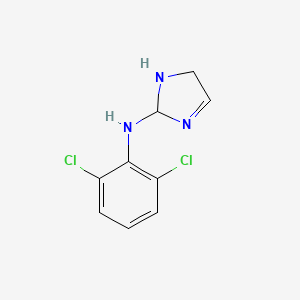
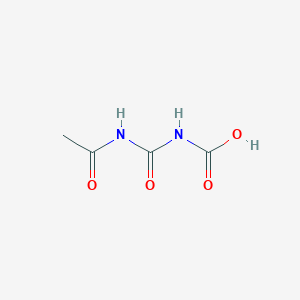
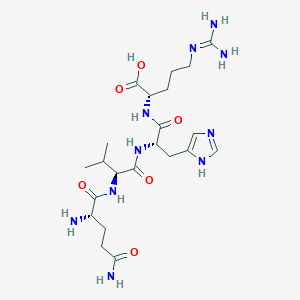
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

